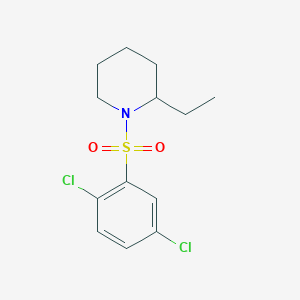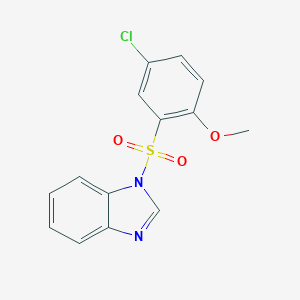
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position and a fluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and heating systems to ensure uniform reaction conditions. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted benzothiazole derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising anti-inflammatory, analgesic, and antimicrobial activities.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.
Industrial Applications: N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is used in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can be compared with other benzothiazole derivatives such as:
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
These compounds share similar structural features but differ in their substituents and functional groups, which influence their chemical reactivity and biological activities. This compound is unique due to the presence of the fluorobenzamide moiety, which enhances its biological activity and specificity compared to other benzothiazole derivatives .
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZBMXHIUPEBTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)


![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)
![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)
![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368809.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)
